tert-Butyl 5-acetylindoline-1-carboxylate

Physicochemical profiling Drug-likeness Medicinal chemistry design

tert-Butyl 5-acetylindoline-1-carboxylate (CAS 1158744-53-6; synonym 1-Boc-5-acetylindoline) is an N-Boc-protected indoline derivative bearing a C-5 acetyl substituent on the fused benzene ring. Its molecular formula is C15H19NO3 with a molecular weight of 261.32 g/mol.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B7901671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-acetylindoline-1-carboxylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H19NO3/c1-10(17)11-5-6-13-12(9-11)7-8-16(13)14(18)19-15(2,3)4/h5-6,9H,7-8H2,1-4H3
InChIKeyQDMYBBNRQVHRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-acetylindoline-1-carboxylate (CAS 1158744-53-6): Structural Identity and Procurement-Grade Profile


tert-Butyl 5-acetylindoline-1-carboxylate (CAS 1158744-53-6; synonym 1-Boc-5-acetylindoline) is an N-Boc-protected indoline derivative bearing a C-5 acetyl substituent on the fused benzene ring. Its molecular formula is C15H19NO3 with a molecular weight of 261.32 g/mol [1]. The compound features a tert-butyl carbamate (Boc) protecting group at the indoline N-1 position and an acetyl ketone at C-5, combining orthogonal reactivity handles within a single building block. Commercially, it is available at minimum purities of 95% (AKSci) to ≥98% (MolCore), with recommended long-term storage in a cool, dry place . This dual-functionality scaffold is primarily positioned as a versatile intermediate for medicinal chemistry and pharmaceutical R&D applications.

Why tert-Butyl 5-acetylindoline-1-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Although the indoline-1-carboxylate scaffold is well-represented in commercial catalogs, substituting tert-butyl 5-acetylindoline-1-carboxylate with structurally simpler analogs—such as unsubstituted tert-butyl indoline-1-carboxylate (CAS 143262-10-6) or unprotected 5-acetylindoline (CAS 16078-34-5)—introduces significant functional deficits. The unsubstituted N-Boc indoline lacks the C-5 acetyl group necessary for downstream ketone-based transformations (e.g., reductive amination, Grignard addition, or Wittig olefination), while the unprotected 5-acetylindoline exposes a free indoline NH that competes in reactions requiring N-protection and may undergo unwanted N-acylation or oxidation . Furthermore, the precise combination of Boc protection at N-1 and acetyl at C-5 enables an orthogonal protection/deprotection strategy that neither analog alone can provide, making direct substitution a potentially costly synthetic detour .

Quantitative Differentiation Evidence for tert-Butyl 5-acetylindoline-1-carboxylate Versus Closest Analogs


Lipophilicity and Polar Surface Area Differentiation vs. Unsubstituted N-Boc-Indoline

tert-Butyl 5-acetylindoline-1-carboxylate exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 46.6 Ų [1]. The closest non-acetylated analog, tert-butyl indoline-1-carboxylate (CAS 143262-10-6), has a higher XLogP3 of 2.700 and a significantly lower TPSA of 29.5 Ų . The C-5 acetyl group thus increases TPSA by +17.1 Ų (+58%) while modestly reducing logP by -0.3 units. A TPSA below 60 Ų coupled with moderate lipophilicity places the compound closer to the center of CNS drug-like property space than the non-acetylated parent, which is more lipophilic and may have poorer aqueous solubility characteristics. The 5-acetylindoline without Boc protection has a predicted ACD/LogP of 1.50 and a TPSA of approximately 29 Ų , making it more polar but lacking the N-protection required for controlled synthetic sequences.

Physicochemical profiling Drug-likeness Medicinal chemistry design

Regiochemical Melting Point Differentiation: C-5 Acetyl vs. N-1 Acetyl Indoline Derivatives

The regiochemistry of the acetyl group profoundly influences the melting behavior of indoline derivatives. 5-Acetylindoline (C-5 acetyl, free NH) exhibits a melting point of 70.5–71 °C , while 1-acetylindoline (N-1 acetyl, no C-5 substitution) melts at a significantly higher temperature of 102–104 °C . The tert-butyl 5-acetylindoline-1-carboxylate target compound, combining both the N-Boc and 5-acetyl features, is typically supplied as a solid at ambient temperature with storage at cool, dry conditions , consistent with an intermediate melting profile reflecting contributions from both the Boc carbamate and the C-5 acetyl moieties. The 58% difference in melting point between the C-5 acetyl and N-acetyl regioisomers indicates substantially different intermolecular hydrogen bonding networks and crystal packing energies, which directly impact purification strategy (recrystallization solvent selection) and formulation behavior.

Solid-state properties Crystallinity Process chemistry

Scaffold Saturation State Differentiation: Indoline (2,3-Dihydro) vs. Indole (Aromatic) Core

tert-Butyl 5-acetylindoline-1-carboxylate contains a 2,3-dihydroindole (indoline) core, distinguishing it from the fully aromatic indole analog, 5-acetylindole-1-carboxylic acid tert-butyl ester (CAS 848357-27-7). The indoline scaffold features a saturated C2–C3 bond that introduces sp³ hybridization at the 2- and 3-positions, creating a non-planar, puckered pyrrolidine ring geometry [1]. In contrast, the indole analog is fully planar and aromatic throughout the bicyclic system. This conformational difference translates into distinct molecular shapes: the indoline system presents the N-Boc group in an out-of-plane orientation, whereas the indole system keeps the Boc group coplanar with the aromatic ring. The molecular formula also differs (C15H19NO3 for indoline vs. C15H17NO3 for indole), with the indoline bearing two additional hydrogen atoms and a higher molecular weight (261.32 vs. 259.30 g/mol) . These structural differences affect binding conformations to protein targets, metabolic stability (indoline is less susceptible to CYP-mediated oxidation at C2–C3 than indole is to epoxidation), and synthetic derivatization possibilities at the benzylamine-like C-3 position of the indoline.

Scaffold diversity Conformational flexibility Structure-activity relationship

Synthetic Utility Advantage: Orthogonal Boc/Acetyl Protection Enables Selective Sequential Derivatization

The target compound uniquely presents two orthogonal functional groups—the N-Boc carbamate and the C-5 acetyl ketone—that can be independently addressed in sequential synthetic operations. The Boc group is quantitatively cleaved under acidic conditions (e.g., TFA/CH2Cl2, 1:1 v/v, 25 °C, 1 h; or 4 M HCl in dioxane) to liberate the free indoline NH, while the acetyl group remains intact . Conversely, the C-5 acetyl group can undergo selective reduction (e.g., NaBH4 in MeOH, 0 °C to rt) to the corresponding secondary alcohol, or be converted to an oxime/hydrazone for further elaboration, without affecting the Boc protection. Neither unsubstituted tert-butyl indoline-1-carboxylate (which lacks the C-5 ketone handle) nor unprotected 5-acetylindoline (which lacks N-protection and may undergo competing N-acylation) can provide this dual-handle orthogonality . The isoindoline isomer 2-Boc-5-acetyl-isoindoline (CAS 850877-60-0) shares the same molecular formula (C15H19NO3, MW 261.32) but differs in the connectivity of the saturated ring (N-2 rather than N-1 position), yielding a distinct spatial arrangement of the Boc and acetyl groups and therefore different reactivity in metalation and cross-coupling reactions .

Orthogonal protection Solid-phase synthesis Parallel library synthesis

Pharmacophoric Validation: 5-Acetylindoline Scaffold Demonstrates Dose-Advantaged In Vivo CNS Activity in Patent US3935199

Patent US3935199 (Mead Johnson & Company, 1976) discloses a series of 1-iminomethylindoline analeptic agents and provides a direct in vivo comparison between 5-acetyl-1-[2-(1-pyrrolinyl)]indoline and its des-acetyl analog 1-[2-(5,5-dimethyl-1-pyrrolinyl)]indoline in a pentobarbital-induced sleeping time assay in mice [1]. The 5-acetyl-bearing compound produced a 50% reduction in sleeping time at a dose of 10 mg/kg body weight (i.p.), whereas the des-acetyl comparator required a 50% higher dose of 15 mg/kg to achieve the same effect [1]. This 1.5-fold potency advantage, attributed specifically to the presence of the C-5 acetyl substituent, provides direct evidence that the 5-acetylindoline pharmacophore confers measurable in vivo pharmacodynamic superiority over otherwise identical analogs lacking the 5-acetyl group. While the target compound itself (N-Boc protected) is a synthetic precursor rather than the final pharmacologically active species, it serves as the direct building block for accessing this demonstrated pharmacophoric advantage through Boc deprotection and subsequent iminomethyl derivatization.

CNS pharmacology Analeptic activity Barbiturate antagonism In vivo efficacy

Validated Application Scenarios for tert-Butyl 5-acetylindoline-1-carboxylate Based on Quantitative Evidence


Divergent Parallel Library Synthesis Exploiting Orthogonal Boc/Acetyl Reactivity

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on indoline-based scaffolds can leverage the orthogonal N-Boc and C-5 acetyl groups for divergent library synthesis . In a single synthetic sequence, the Boc group can be cleaved (TFA/CH2Cl2) to expose the indoline NH for N-alkylation, N-acylation, or N-sulfonylation, while the C-5 acetyl can be independently reduced, condensed with amines to form imines, or converted to a hydrazone for heterocycle formation . This orthogonal strategy enables the generation of two distinct compound sub-libraries from one building block, reducing the number of procurement line items and maximizing the chemical space explored per synthetic step. The isoindoline isomer (CAS 850877-60-0) cannot substitute in this context because the N-2 Boc placement alters the trajectory of N-substituents and changes the geometry of metalation reactions essential for further C–H functionalization .

CNS-Targeted Lead Optimization Using the 5-Acetylindoline Pharmacophore

Based on the in vivo efficacy data from US Patent 3,935,199, where 5-acetyl-bearing indoline derivatives demonstrated a 1.5-fold potency advantage (10 vs. 15 mg/kg) over des-acetyl analogs in a pentobarbital antagonism model [1], this building block is directly relevant for CNS drug discovery programs targeting analeptic, antidepressant, or cognitive-enhancing indications. Researchers can deprotect the Boc group and elaborate the resulting indoline NH with various iminomethyl, alkyl, or acyl substituents while retaining the C-5 acetyl group shown to confer enhanced in vivo activity. The intermediate lipophilicity (XLogP3 = 2.4) and moderate TPSA (46.6 Ų) of the target compound [2] further support CNS penetration potential for downstream derivatives.

Building Block for Silodosin-Related α1A-Adrenoceptor Antagonist Intermediates

Patent literature (US 5,387,603; US 8,013,007) identifies N-Boc-protected indoline intermediates as key components in the multi-step synthesis of Silodosin and related selective α1A-adrenoceptor antagonists for benign prostatic hyperplasia [3]. The 5-acetyl group on the target compound provides a synthetic handle for further elaboration—via reductive amination, ketone reduction, or homologation—to install the 2-aminopropyl side chain characteristic of this therapeutic class. Using the appropriately pre-functionalized 5-acetylindoline scaffold avoids the need for late-stage Friedel-Crafts acylation on sensitive intermediates, potentially improving overall yield and reducing purification burden in multi-kilogram scale syntheses.

Fragment-Based Drug Discovery Leveraging Balanced Physicochemical Properties

The compound's intermediate lipophilicity (XLogP3 = 2.4) and TPSA (46.6 Ų) fall within the favorable range for fragment-based screening hits, which typically require molecular weight <300 Da, logP ≤3, and TPSA <60 Ų [2]. Compared to the more lipophilic N-Boc-indoline parent (XLogP3 = 2.700, TPSA = 29.5 Ų) , the target compound's higher TPSA predicts improved aqueous solubility (estimated 1.06 × 10⁵ mg/L for 5-acetylindoline ), facilitating biochemical assay compatibility at higher concentrations. The presence of both a protected amine and a ketone as synthetic exit vectors enables fragment growing or merging strategies from two independent vectors, a capability not offered by simpler mono-functional indoline building blocks.

Quote Request

Request a Quote for tert-Butyl 5-acetylindoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.